molecular formula C15H18N2 B1322817 N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine CAS No. 893752-79-9

N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine

Cat. No. B1322817
M. Wt: 226.32 g/mol
InChI Key: PTWULADZFDFXDN-UHFFFAOYSA-N
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Description

“N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound is similar to “N-[2-(Aminomethyl)phenyl]-N,N-dimethylamine”, which is known to be an irritant1.



Synthesis Analysis

The synthesis of “N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine” is not explicitly mentioned in the available resources. However, it’s worth noting that primary amines, like this compound, can undergo various reactions, including the Demjanov rearrangement2.



Molecular Structure Analysis

The molecular structure of “N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine” is not directly available. However, a similar compound, “N-[2-(Aminomethyl)phenyl]-N,N-dimethylamine”, has a molecular formula of C₉H₁₄N₂1.



Chemical Reactions Analysis

The specific chemical reactions involving “N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine” are not detailed in the available resources. However, amines are known to be good nucleophiles and can react with various groups, such as sulfonyl groups, to form sulfonamides3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine” are not directly available. However, a similar compound, “N-[2-(Aminomethyl)phenyl]-N,N-dimethylamine”, has a molecular weight of 150.23 g/mol and a boiling point of 60 °C (0.05 mmHg)1.


Scientific Research Applications

Pharmacology and Toxicology of Benzofurans and Benzodifurans

Benzofurans and benzodifurans, closely related to phenethylamines, are two groups of psychoactive substances synthesized initially for research purposes. These compounds have a structure similar to MDMA and its active metabolite MDA. They exhibit significant hallucinogenic effects and a longer duration of action compared to other psychoactive substances. The study reviews the pharmacology, toxicology, desired clinical effects, and treatments of patients related to these substances, providing insights into the composition, use patterns, and clinical implications of benzofurans and benzodifurans (Barceló & Gomila, 2018).

NBOMe: Pharmacology, Analytical Methods, Toxicities, and Fatalities

NBOMe compounds are a class of potent hallucinogens and are recognized as emerging psychoactive substances. They are N-2-methoxy-benzyl substituted 2C class hallucinogens, marketed as "research chemicals" under various names. This review consolidates data on the pharmacology, analytical methods for detection and quantification, and the toxicities and fatalities associated with NBOMe usage. The study emphasizes the public health concerns due to the high potency of NBOMes and the potential increase in their recreational use (Kyriakou et al., 2015).

Serotonin Syndrome and New Psychoactive Substances (NPS)

The use of various new psychoactive substances (NPS) has surged, leading to an increased risk of serotonin syndrome (SS), a condition resulting from the over-activation of the serotoninergic system. This systematic review explores the relationship between the intake of several NPS and the onset of SS. The review identifies specific NPS implicated in SS occurrences and highlights the need for clinicians to be aware of the potential risks and diagnostic challenges posed by NPS (Schifano et al., 2021).

Beware of 25C-NBOMe: A Potent Psychoactive Substance

25C-NBOMe, a substituted phenethylamine, is a highly potent psychedelic that has recently entered the drug market. This systematic review provides comprehensive information on 25C-NBOMe, including its chemistry, availability, pharmacology, and toxicology. The review presents data on intoxications and fatalities related to 25C-NBOMe usage, stressing the need for clinical and forensic cases to incorporate analytical methods for determining phenethylamine derivatives and their metabolites (Nikolaou et al., 2016).

Safety And Hazards

The safety and hazards of “N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine” are not directly available. However, a similar compound, “N-[2-(Aminomethyl)phenyl]-N,N-dimethylamine”, is known to be an irritant1.


Future Directions

The future directions for “N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine” are not explicitly mentioned in the available resources. However, amines are versatile compounds used in various scientific research, including drug development, organic synthesis, and catalysis4.


Please note that the information provided is based on the available resources and may not be fully accurate or complete. For more detailed information, further research and laboratory analysis would be required.


properties

IUPAC Name

2-(aminomethyl)-N-benzyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-17(12-13-7-3-2-4-8-13)15-10-6-5-9-14(15)11-16/h2-10H,11-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWULADZFDFXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(aminomethyl)-N-benzyl-N-methylaniline

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